1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a pyridine ring fused with a triazole ring, and an aldehyde functional group. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Formation of Azide: The starting material, 3-aminopyridine, is converted to 3-azidopyridine using sodium azide.
Cycloaddition Reaction: The 3-azidopyridine is then reacted with propargyl aldehyde in the presence of a copper(I) catalyst to form the triazole ring, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of readily available starting materials suggest that the process can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products:
Oxidation: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Scientific Research Applications
1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. The triazole ring and pyridine moiety can enhance the binding affinity and specificity of the compound for its target, leading to the desired biological effect.
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-(Pyridin-3-yl)-1H-1,2,3-triazole-5-carbaldehyde
Comparison: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the position of the aldehyde group on the triazole ring, which can influence its reactivity and interaction with other molecules. The position of the pyridine ring also affects the electronic properties and steric hindrance, making this compound distinct from its isomers and analogs.
Properties
CAS No. |
1175146-77-6 |
---|---|
Molecular Formula |
C8H6N4O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.